molecular formula C13H15ClN4O5 B6065063 N-TERT-BUTYL-2-[(4-CHLORO-3-NITROPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE

N-TERT-BUTYL-2-[(4-CHLORO-3-NITROPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE

Cat. No.: B6065063
M. Wt: 342.73 g/mol
InChI Key: HHLQDZWIJJICMQ-UHFFFAOYSA-N
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Description

N-TERT-BUTYL-2-[(4-CHLORO-3-NITROPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE is a complex organic compound with a unique structure that includes a tert-butyl group, a chlorinated nitrophenyl group, and a formohydrazido moiety

Properties

IUPAC Name

N-tert-butyl-2-[2-(4-chloro-3-nitrobenzoyl)hydrazinyl]-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O5/c1-13(2,3)15-11(20)12(21)17-16-10(19)7-4-5-8(14)9(6-7)18(22)23/h4-6H,1-3H3,(H,15,20)(H,16,19)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLQDZWIJJICMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-2-[(4-CHLORO-3-NITROPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure the consistency and quality of the product. This can include the use of automated reactors, continuous flow systems, and rigorous quality control measures to monitor the reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-2-[(4-CHLORO-3-NITROPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-TERT-BUTYL-2-[(4-CHLORO-3-NITROPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-2-[(4-CHLORO-3-NITROPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access or altering the enzyme’s conformation. The exact pathways involved depend on the specific biological system and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-TERT-BUTYL-2-[(4-CHLORO-3-NITROPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, as it can interact with different molecular targets and undergo diverse chemical transformations.

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